REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[NH2:5][C:6]1[C:7]([C:23]([OH:25])=O)=[N:8][C:9]([N:12]2[CH2:17][CH2:16][N:15]([S:18]([CH2:21][CH3:22])(=[O:20])=[O:19])[CH2:14][CH2:13]2)=[CH:10][N:11]=1>C(Cl)(Cl)Cl.CN(C=O)C>[NH2:5][C:6]1[C:7]([C:23]([Cl:3])=[O:25])=[N:8][C:9]([N:12]2[CH2:17][CH2:16][N:15]([S:18]([CH2:21][CH3:22])(=[O:20])=[O:19])[CH2:14][CH2:13]2)=[CH:10][N:11]=1
|
Name
|
|
Quantity
|
1.157 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CN1)N1CCN(CC1)S(=O)(=O)CC)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting dark solution heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NC(=CN1)N1CCN(CC1)S(=O)(=O)CC)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |